

An In-depth Technical Guide to the USP1/UAF1 Deubiquitinase Complex

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Compound of Interest

Compound Name: *Usp1-IN-4*

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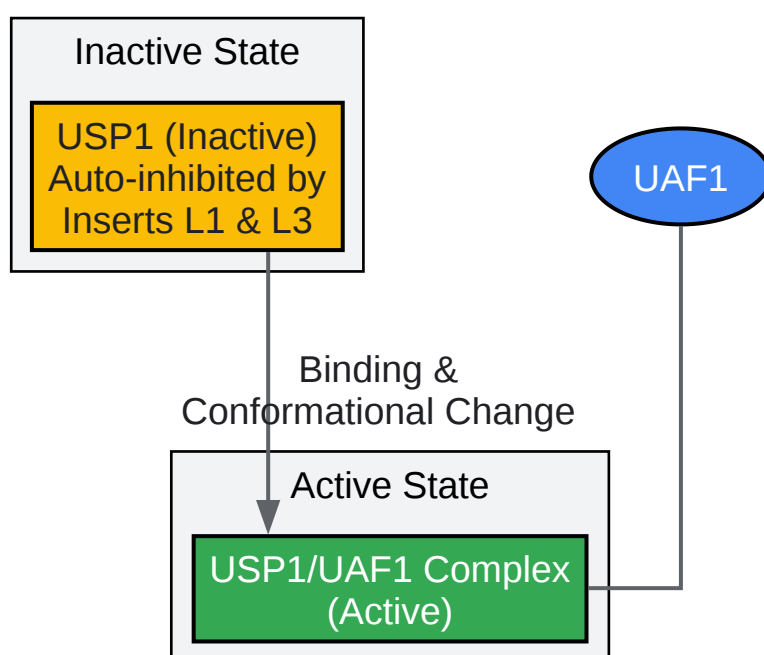
Executive Summary

The Ubiquitin-Specific Protease 1 (USP1) in complex with its essential activator, USP1-Associated Factor 1 (UAF1), is a critical regulator of the DNA Damage Response (DDR). This deubiquitinase (DUB) complex plays a pivotal role in maintaining genomic integrity by controlling the ubiquitination status of key proteins involved in Translesion Synthesis (TLS) and the Fanconi Anemia (FA) pathway, two essential DNA repair mechanisms.[1] Its substrates include Proliferating Cell Nuclear Antigen (PCNA) and the FANCI-FANCD2 heterodimer.[2][3] Overexpression of USP1 is linked to various cancers and contributes to resistance to chemotherapy, making the USP1/UAF1 complex a high-value target for novel cancer therapies.[4][5] This guide provides a comprehensive overview of the USP1/UAF1 complex, detailing its structure, function, regulatory mechanisms, and the methodologies used for its study, with a focus on its therapeutic potential.

Structure and Allosteric Activation

USP1 is a cysteine protease whose catalytic activity depends on a conserved triad of amino acids: Cys90, His593, and Asp751.[3] However, in isolation, USP1 exhibits very low intrinsic activity.[6] Full enzymatic function is achieved through its constitutive association with UAF1, a protein characterized by an N-terminal WD40 repeat domain.[1][7]

The activation of USP1 by UAF1 is an allosteric process. UAF1 binding relieves the auto-inhibition imposed by specific insert loops within the USP1 structure, primarily inserts L1 and L3.[8] This interaction induces a conformational change in USP1, unlocking its catalytic potential and dramatically increasing its deubiquitinase activity.[7][8] The WD40 domain of UAF1 is essential for this binding and activation.[1] Beyond USP1, UAF1 also serves as a common activator for two other deubiquitinases, USP12 and USP46.[7]



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Fig 1. Allosteric activation of USP1 by its cofactor UAF1.

Core Functions in DNA Damage Response

The primary role of the USP1/UAF1 complex is to reverse mono-ubiquitination on key DNA repair proteins, thereby acting as a critical off-switch for specific DDR pathways.

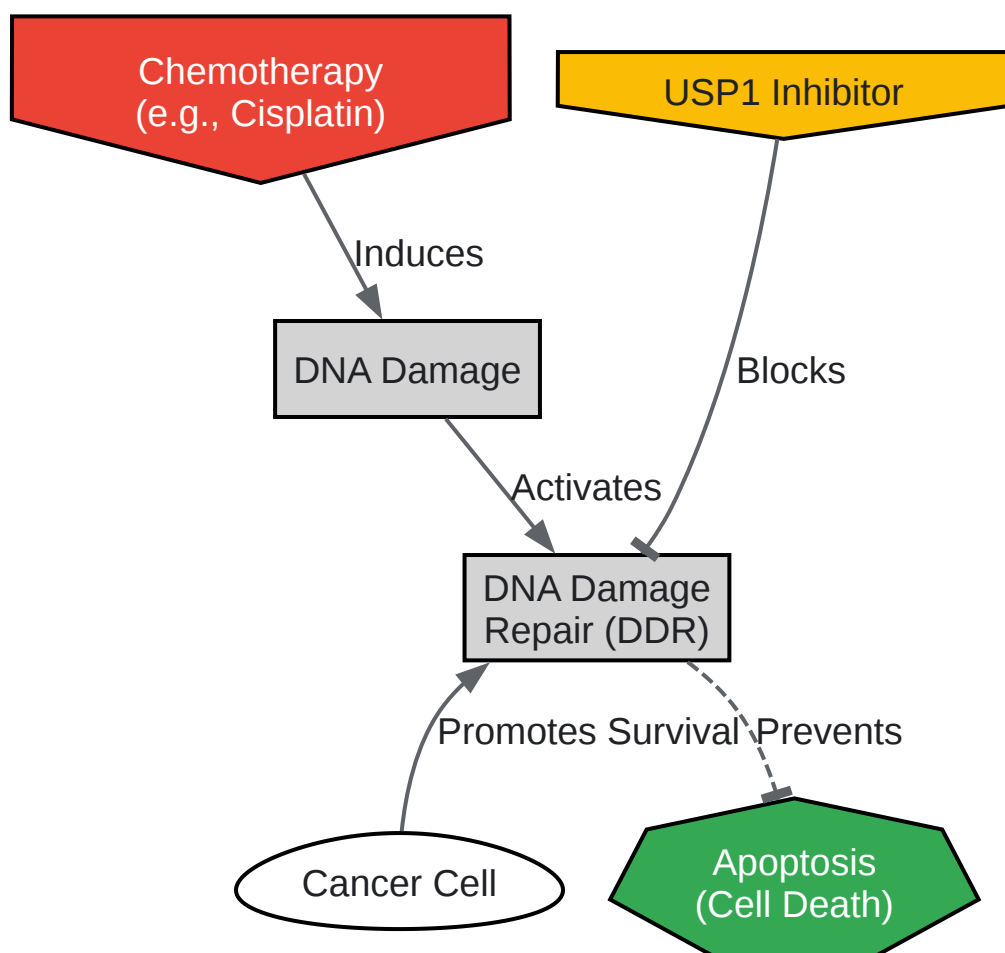
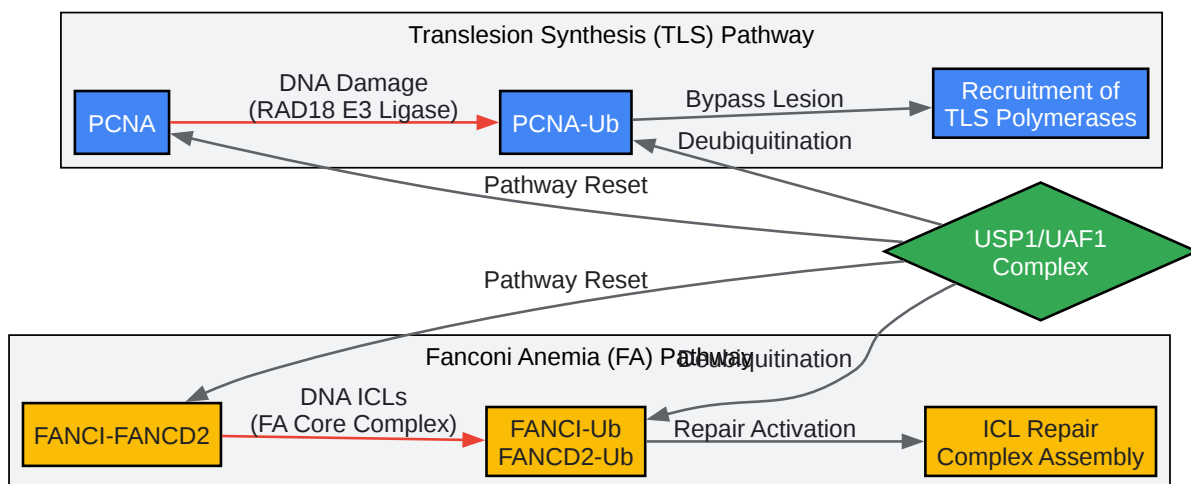
Regulation of Translesion Synthesis (TLS)

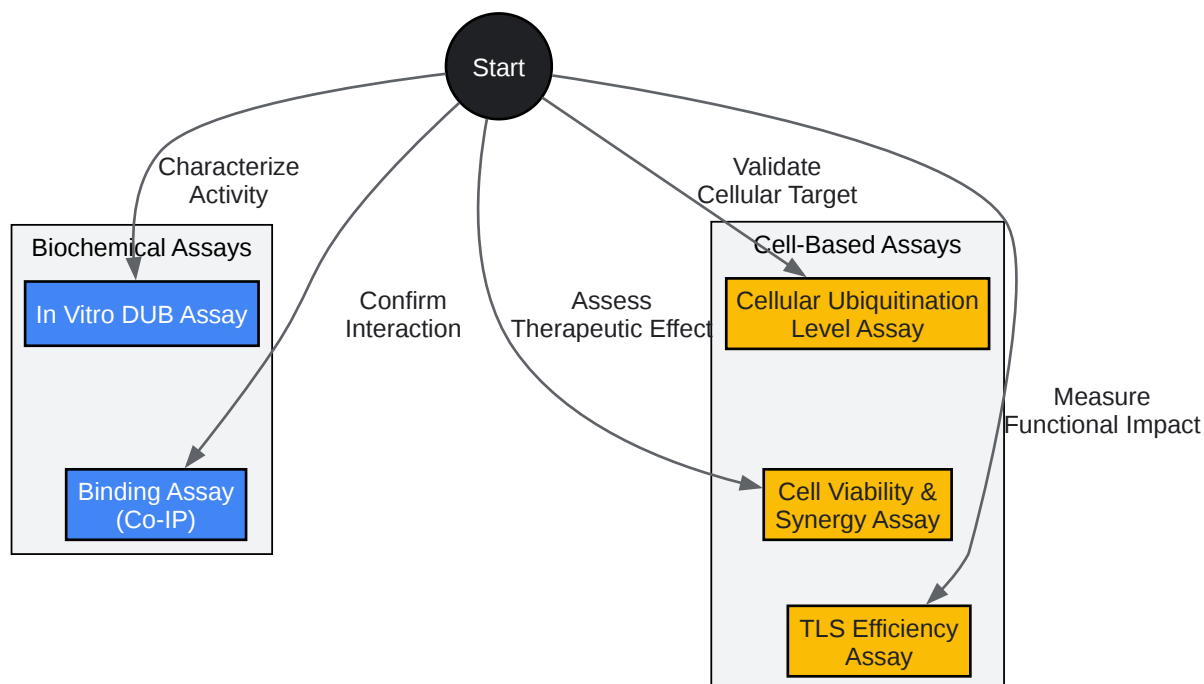
During DNA replication, stalling of the replication fork at a lesion site triggers the mono-ubiquitination of PCNA.[9] This modification serves as a platform to recruit low-fidelity TLS polymerases that can bypass the DNA lesion, albeit in an error-prone manner.[3] USP1/UAF1 deubiquitinates PCNA, preventing the unscheduled recruitment of these TLS polymerases and

ensuring that this high-risk repair pathway is tightly controlled and transient.^{[3][9]} This function is crucial for preventing mutations that could arise from the overuse of error-prone polymerases.

Regulation of the Fanconi Anemia (FA) Pathway

The FA pathway is essential for the repair of DNA interstrand crosslinks (ICLs). A key event in this pathway is the mono-ubiquitination of the FANCI-FANCD2 (ID2) complex, which is critical for recruiting downstream repair factors.^{[1][3]} The USP1/UAF1 complex is responsible for deubiquitinating FANCD2 and FANCI, a necessary step for terminating the repair process and recycling these proteins.^{[1][3]} Disruption of USP1/UAF1 function leads to the accumulation of ubiquitinated FANCD2 and PCNA, hypersensitivity to cross-linking agents, and genomic instability, which are hallmarks of Fanconi Anemia.^[1]





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